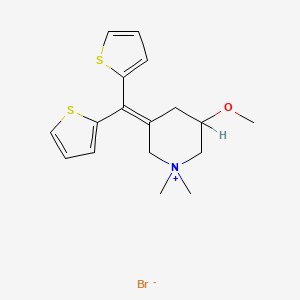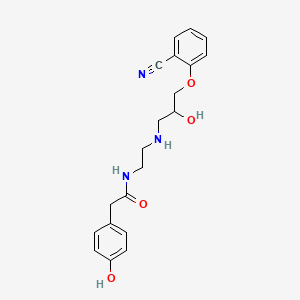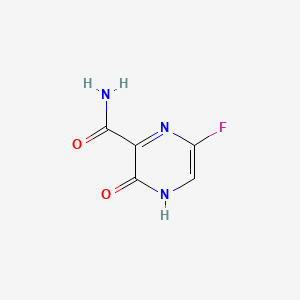
Favipiravir
Overview
Description
Favipiravir, sold under the brand name Avigan among others, is an antiviral medication used to treat influenza in Japan . It is also being studied to treat a number of other viral infections, including SARS-CoV-2 . It is a pyrazinecarboxamide derivative and is being developed and manufactured by Toyama Chemical .
Synthesis Analysis
This compound can be synthesized starting from 3-aminopyrazine-2-carboxylic acid . An economical and scalable procedure for this compound synthesis via the 3,6-dichloropyrazine-2-carbonitrile intermediate has been reported .
Molecular Structure Analysis
The molecule of this compound is completely flat and stabilized by an intramolecular O–H···O hydrogen bond, yielding a six-membered pseudo-aromatic ring . The crystal packing of this compound is mainly constructed through intermolecular N–H···O, N–H···N and C–H···O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration and hydroxyl substitution efficiently afford the target product .
Physical And Chemical Properties Analysis
This compound is a wide-spectrum antiviral generic drug . In the presence of water, a keto form is favored due to the specific solute–solvent interactions . Upon the addition of alkaline-earth-metal ions, deprotonation and complexation occurred simultaneously, giving the formation of 2 : 1 ligand : metal complexes .
Scientific Research Applications
Role in COVID-19 Treatment
Favipiravir has garnered significant attention for its role in treating COVID-19. Joshi et al. (2020) highlighted its effectiveness in rapid viral clearance and superior recovery rates compared to other treatments in clinical studies across China, Russia, and Japan. This compound's inclusion in treatment protocols in various countries underlines its evolving role in managing COVID-19 infection (Joshi et al., 2020).
Antiviral Efficacy Against Emerging Viruses
Madelain et al. (2020) discussed the use of mathematical modeling to optimize this compound's antiviral efficacy against Ebola virus, showcasing its broader application beyond influenza. This model demonstrates the drug's potential for treating other emerging viral diseases for which no therapeutics are available (Madelain et al., 2020).
Bioanalytical Assay Development
Curley et al. (2021) developed a highly sensitive bioanalytical assay for this compound quantification, crucial for further research into its applications against viruses like SARS-CoV-2. This assay facilitates both pre-clinical and clinical investigations (Curley et al., 2021).
Inhibitor of RNA-dependent RNA Polymerase
Łagocka et al. (2021) provided insights into this compound's mechanism as a competitive inhibitor of RNA-dependent RNA polymerase, crucial for understanding its action against RNA viruses like influenza, Ebola, and SARS-CoV-2. This knowledge is vital for developing effective therapies against these infections (Łagocka et al., 2021).
Electrochemical Evaluation
Allahverdiyeva et al. (2021) conducted the first electrochemical evaluation of this compound, contributing to its potential treatment analysis for COVID-19. This study opens avenues for advanced drug analysis and quality control (Allahverdiyeva et al., 2021).
Molecular Interactions with SARS-CoV-2
Sada et al. (2020) conducted in silico studies to elucidate this compound's interactions with SARS-CoV-2, SARS-CoV, MERS-CoV, and influenza virus polymerases. They found distinct mechanisms of action against influenza virus and various coronaviruses, enhancing our understanding of this compound's therapeutic potential across different viral infections (Sada et al., 2020).
Research on Resistance Mutations
Padhi et al. (2021) focused on the potential for this compound resistance in SARS-CoV-2 through interface-based protein design. Their study identified specific mutations that could confer resistance, providing crucial insights for future drug development and management of COVID-19 (Padhi et al., 2021).
This compound in Ebola Virus Treatment
A study in 2019 on compassionate-use basis in Guinea showed a trend toward improved survival in this compound-treated patients with Ebola virus disease. This highlights its potential role in treating life-threatening viral infections beyond influenza and COVID-19 (Kerber et al., 2019).
This compound and RNA Polymerase Inhibitor Analysis
The study by Yasir and Hanoon (2020) investigated the tautomerism of this compound as RNA polymerase inhibitors using DFT and TD-DFT calculations. This research contributes to understanding the molecular basis of this compound's antiviral activity, especially against COVID-19 (Yasir and Hanoon, 2020).
Broad Spectrum Antiviral Agent
Shiraki and Daikoku (2020) reviewed this compound as a broad-spectrum antiviral agent, effective against influenza and potentially life-threatening RNA virus infections like Ebola and Lassa virus. This comprehensive overview underscores this compound's wide-ranging antiviral applications ([Shiraki and Daikoku, 2020](https://consensus.app/papers/favipiravir-drug-lifethreatening-virus-infections-shiraki/3a5d4a3ceac95a539bc476a9a7f88873/?utm_source=chatgpt)).
Mechanism of Action
Target of Action
Favipiravir, also known as T-705, is an antiviral drug that primarily targets RNA-dependent RNA polymerase (RdRp) enzymes . These enzymes are crucial for the transcription and replication of viral genomes .
Mode of Action
This compound is a prodrug that is converted into its active form, this compound ribofuranosyl-5’-triphosphate (this compound-RTP), within cells . This active form selectively inhibits the RdRp, thereby preventing the replication of the viral genome . The mechanism of action of this compound is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells .
Biochemical Pathways
This compound undergoes ribosylation and phosphorylation in tissues to be activated . It is primarily metabolized by hepatic aldehyde oxidase . This compound-RTP mimics both guanosine and adenosine for the viral RdRp . Incorporating two such bases in a row stops primer extension .
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics and can inhibit its own metabolism . It is metabolized to an inactive oxidative metabolite (T-705M1) via aldehyde oxidase . This compound is a prodrug, requiring phosphorylation to its active form (705-RTP) in the tissues .
Result of Action
The inhibition of RdRp by this compound-RTP results in the prevention of viral genome replication, thereby halting the spread of the virus within the host . This can lead to a reduction in the severity and duration of viral symptoms .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, antiviral drugs like this compound tend to work better in early illness than in later infections in hospitalized patients where inflammatory pathology dominates . Furthermore, the drug’s efficacy can also be affected by the patient’s health status and the presence of other medical conditions .
properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948878 | |
| Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
slightly soluble in water | |
| Record name | Favipiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage. | |
| Record name | Favipiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
259793-96-9 | |
| Record name | Favipiravir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Favipiravir [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Favipiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAVIPIRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
187℃ to 193℃ | |
| Record name | Favipiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Favipiravir?
A1: this compound is a broad-spectrum antiviral drug that acts as a selective inhibitor of RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral RNA replication and transcription. []
Q2: How does this compound interact with RdRp?
A2: this compound is a prodrug that is metabolized intracellularly into its active form, this compound ribofuranosyl-5’-triphosphate (FAVI-RTP). FAVI-RTP acts as a purine analogue and competes with both guanine and adenine for binding to RdRp. This competition leads to the inhibition of viral RNA synthesis. [, , , ]
Q3: Does this compound induce lethal mutagenesis in viruses?
A3: While initially thought to be a chain terminator, recent studies suggest this compound can induce lethal mutagenesis in some viruses, like influenza A H1N1, by increasing the mutation rate in viral RNA beyond a sustainable threshold. []
Q4: What are the downstream effects of this compound inhibiting RdRp?
A4: Inhibition of RdRp by this compound leads to a decrease in viral RNA synthesis, ultimately hindering the replication and transcription processes essential for viral propagation. This results in a reduction of viral load and potentially limits the severity of viral infection. [, , ]
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C5H4FN3O2, and its molecular weight is 157.1 g/mol. []
Q6: What are the pharmacokinetic properties of this compound?
A8: this compound is a prodrug that is rapidly absorbed after oral administration and is metabolized primarily by aldehyde oxidase (AO) to its active form, FAVI-RTP. [] It exhibits a relatively short half-life in plasma, but its active metabolite, FAVI-RTP, has a longer intracellular half-life. [] This discrepancy suggests that while this compound is cleared rapidly from the plasma, it might maintain sufficient intracellular concentrations of FAVI-RTP for a longer duration. []
Q7: Does the presence of other drugs influence the pharmacokinetics of this compound?
A9: Yes, co-administration of this compound with drugs metabolized by or affecting AO or xanthine oxidase (XO) can alter its pharmacokinetic profile. For instance, co-administration with pioglitazone, an AO substrate, altered this compound's pharmacokinetics. Similarly, interactions were observed with citalopram (an AO substrate and modulator) and allopurinol (an AO substrate and XO inhibitor). [, ]
Q8: What is the relationship between this compound plasma concentrations and its antiviral effect?
A10: In a study on uncomplicated influenza, achieving an average minimum plasma concentration (Cmin) of this compound greater than 20 μg/mL was associated with enhanced antiviral activity, faster viral clearance, and quicker alleviation of symptoms compared to lower concentrations or placebo. []
Q9: Has resistance to this compound been observed in viruses?
A13: Yes, although this compound was initially thought to have a high barrier to resistance, studies have shown that resistance can develop, albeit at a lower rate compared to other antiviral drugs. [, ]
Q10: Which mutations are associated with this compound resistance?
A14: In influenza A virus, a key mutation associated with this compound resistance is K229R in the PB1 subunit of RdRp. [] This mutation confers resistance in vitro and in cell culture but comes at a cost to viral fitness. A compensatory mutation, P653L in the PA subunit, can restore viral fitness. [] Interestingly, the location of the K229R mutation within a conserved motif of RdRp raises the possibility that other RNA viruses might develop resistance through similar mutations. []
Q11: What are the known adverse effects associated with this compound?
A16: this compound has been associated with various adverse effects, including gastrointestinal disturbances, elevated liver enzymes, hyperuricemia, and potential teratogenicity. [, , , , , ] The incidence and severity of these effects can vary based on factors such as dosage, duration of treatment, and individual patient characteristics.
Q12: What toxicological effects has this compound demonstrated in preclinical studies?
A17: Preclinical studies in rats have shown that this compound administration, particularly at high doses, can induce oxidative stress, inflammation, and histopathological changes in the liver, kidneys, and lungs. [, , ] These findings underscore the importance of careful monitoring for potential toxicity in clinical settings.
Q13: What alternative routes of administration are being explored for this compound?
A18: To potentially improve drug delivery directly to the lungs, researchers are developing an inhalation solution of this compound. [] This approach aims to enhance drug concentration at the site of infection in respiratory illnesses like COVID-19.
Q14: What analytical methods are commonly used to quantify this compound?
A19: High-performance liquid chromatography (HPLC) coupled with UV or tandem mass spectrometry (HPLC-MS/MS) are frequently used for the accurate and sensitive quantification of this compound in biological matrices. [, , ]
Q15: Have any analytical methods been developed for monitoring this compound treatment?
A20: While specific biomarkers for monitoring this compound treatment are still under investigation, next-generation sequencing (NGS) has been proposed as a tool to track the drug's mutagenic effect on viruses. [] By analyzing the pattern of mutations induced by this compound, researchers can potentially assess its antiviral activity and monitor for the emergence of resistance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1662704.png)

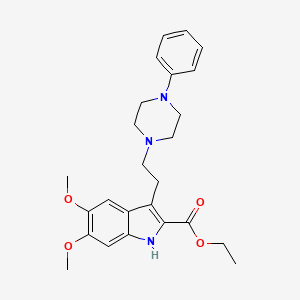

![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)
![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)
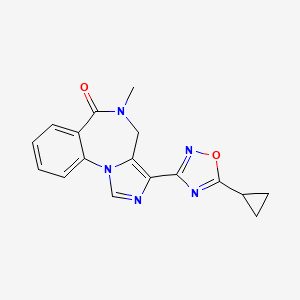
![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)
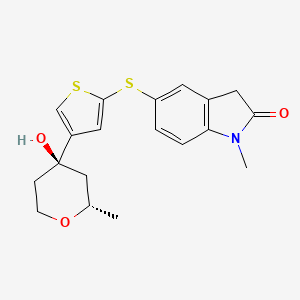
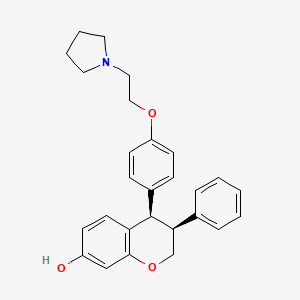
![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)
